Methoxytrityl-N-PEG12-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

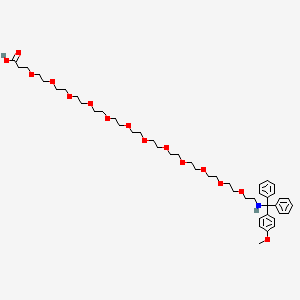

Methoxytrityl-N-PEG12-acid is a biochemical compound used primarily in proteomics research. It has the molecular formula C47H71NO15 and a molecular weight of 890.06 g/mol . This compound is known for its role in modifying and linking molecules, particularly in the context of peptide synthesis and bioconjugation.

Preparation Methods

Methoxytrityl-N-PEG12-acid can be synthesized through various chemical routes. The methoxytrityl protecting group is typically removed under mild conditions using dilute trifluoroacetic acid (TFA) with a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) . Industrial production methods often involve solid-phase or solution-phase chemistry to insert the PEG spacer into a peptide chain or other molecular constructs .

Chemical Reactions Analysis

Methoxytrityl-N-PEG12-acid undergoes various chemical reactions, including:

Scientific Research Applications

Methoxytrityl-N-PEG12-acid has a wide range of applications in scientific research:

Mechanism of Action

The methoxytrityl protecting group is removed under mild acidic conditions, exposing the thiol group, which can then participate in further chemical reactions such as disulfide bond formation or thiol-ene/thiol-yne reactions . This allows for the precise modification and functionalization of molecules, making it a valuable tool in various research applications.

Comparison with Similar Compounds

Methoxytrityl-N-PEG12-acid is unique due to its specific structure and functional groups. Similar compounds include:

Methoxytrityl-S-dPEG12-acid: This compound also features a methoxytrityl-protected thiol group but differs in the specific PEG spacer and functional groups.

N-succinimidyl S-acetylthioacetate (SATA): Used for modifying primary amines with sulfhydryl groups.

2-iminothiolane•HCl (Traut’s Reagent): Another reagent for introducing sulfhydryl groups to molecules.

These compounds share similar functionalities but differ in their specific chemical structures and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H71NO15/c1-51-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)48-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-40-62-38-36-60-34-32-58-30-28-56-26-24-54-22-20-52-18-16-46(49)50/h2-15,48H,16-41H2,1H3,(H,49,50) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYHEJLJFKQJOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H71NO15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)

![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)

![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)

![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)